

Introduction: Delineating Bisphenol C

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Bisphenol C*

Cat. No.: *B080822*

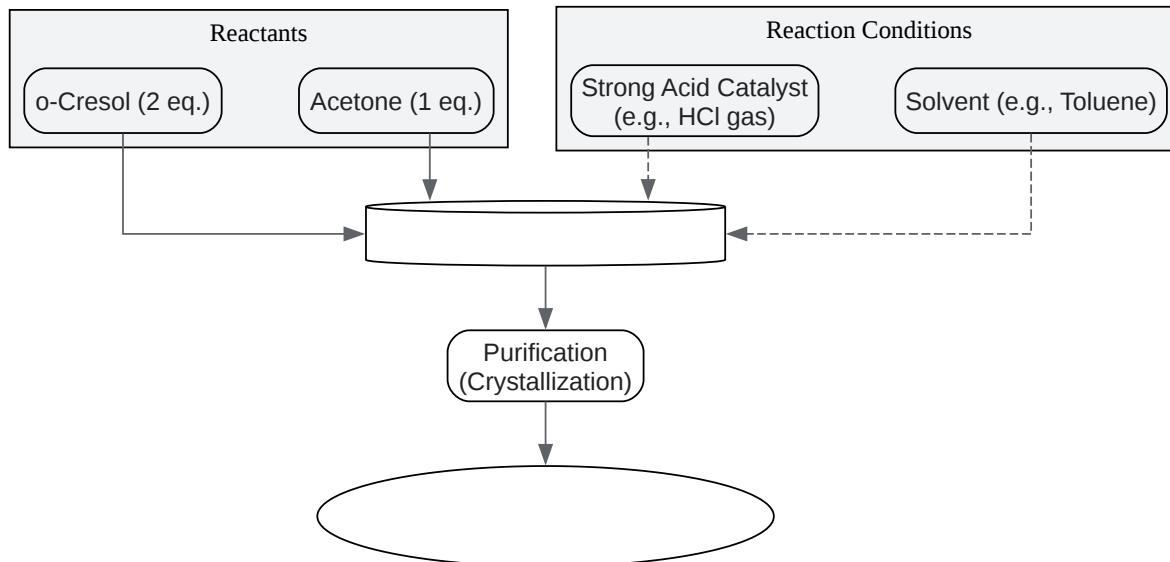
[Get Quote](#)

Bisphenol C (BPC), identified by the Chemical Abstracts Service (CAS) number 79-97-0, is a significant organic compound within the expansive bisphenol family. Structurally, it is an analog of the widely scrutinized Bisphenol A (BPA), but with key modifications that impart distinct chemical and biological properties. This guide offers a comprehensive technical exploration of BPC, designed for researchers, scientists, and professionals in drug development. It moves beyond a simple recitation of facts to explain the causality behind its synthesis, analytical detection, and unique toxicological profile, providing a foundational resource for advanced study and application.

It is critically important to address a point of ambiguity in scientific literature: the designation "**Bisphenol C**" has been inconsistently applied. While CAS number 79-97-0 unequivocally refers to 2,2-Bis(4-hydroxy-3-methylphenyl)propane, some studies use "BPC" to describe a chlorinated compound, 4-[2,2-dichloro-1-(4-hydroxyphenyl)ethenyl]phenol, which possesses different properties.^{[1][2]} This guide will focus exclusively on the compound registered under CAS 79-97-0.

Section 1: Core Chemical and Physical Characteristics

Bisphenol C is a colorless, crystalline solid at room temperature.^[3] Its core structure consists of two 2-methylphenol (o-cresol) moieties linked by a propane-2,2-diyl group. This methylation on the phenolic rings distinguishes it from BPA and is central to its behavior.


Property	Value	Source(s)
CAS Number	79-97-0	[3] [4] [5]
IUPAC Name	4-[2-(4-hydroxy-3-methylphenyl)propan-2-yl]-2-methylphenol	[4]
Synonyms	2,2-Bis(4-hydroxy-3-methylphenyl)propane, 3,3'-Dimethylbisphenol A, Dicresylpropane	[4] [6]
Molecular Formula	C ₁₇ H ₂₀ O ₂	[3] [4]
Molecular Weight	256.34 g/mol	[4] [5]
Appearance	White to off-white crystalline powder	[3]
Melting Point	138 - 140 °C	[5]
Boiling Point	238 - 240 °C at 12 mm Hg	[4]
Solubility	Moderately soluble in organic solvents; generally insoluble in water.	[3]

Section 2: Synthesis and Manufacturing

The primary industrial synthesis of **Bisphenol C** follows the well-established acid-catalyzed condensation reaction, a variant of the Friedel-Crafts alkylation.[\[7\]](#)[\[8\]](#) The process involves the reaction of two equivalents of o-cresol with one equivalent of acetone.

Reaction Principle: The electrophilic addition of acetone to the electron-rich o-cresol rings, typically facilitated by a strong acid catalyst like hydrogen chloride, results in the formation of the BPC molecule.[\[9\]](#)[\[10\]](#)

Generalized Synthesis Workflow

[Click to download full resolution via product page](#)

Caption: Generalized workflow for the synthesis of **Bisphenol C**.

Step-by-Step Synthesis Protocol (Illustrative)

This protocol is a conceptual illustration based on general principles of bisphenol synthesis.

- Charging the Reactor: A reaction vessel is charged with o-cresol and a suitable solvent like toluene.
- Catalyst Introduction: A strong acid catalyst, such as hydrogen chloride gas, is slowly bubbled into the solution.[9]
- Acetone Addition: Acetone is added to the mixture, typically in a controlled manner to manage the exothermic reaction.
- Reaction: The mixture is stirred for several hours (e.g., 10 hours) to allow the condensation reaction to proceed to completion.[9]

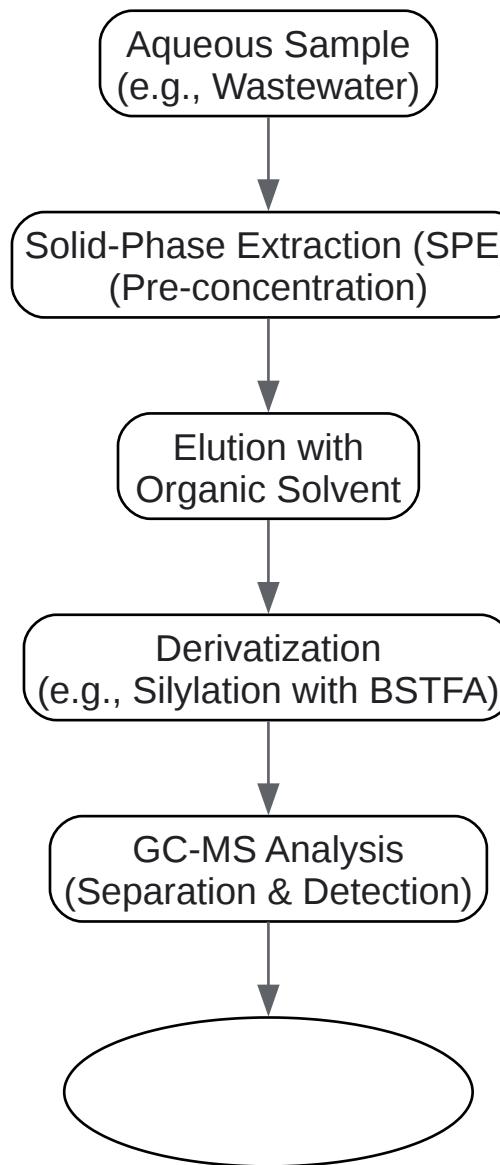
- Quenching and Washing: The reaction is quenched by adding water. The organic layer containing the product is separated and washed to remove residual acid and unreacted phenols.
- Purification: The crude product is purified, commonly by recrystallization from a solvent system like ethyl acetate or methanol-water, to yield high-purity **Bisphenol C** crystals.[\[7\]](#)

Section 3: Analytical Methodologies for Detection and Quantification

The detection of BPC, particularly at trace levels in environmental and biological matrices, requires sensitive and specific analytical methods. The most prevalent techniques are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[\[11\]](#)[\[12\]](#)

Sample Preparation: Solid-Phase Extraction (SPE)

Due to the low concentrations of BPC in samples like wastewater or surface water, a pre-concentration step is essential.[\[11\]](#) Solid-Phase Extraction (SPE) is the method of choice for this purpose.


Principle: A water sample is passed through a solid sorbent cartridge that retains BPC and other similar analytes. The analytes are then eluted with a small volume of an organic solvent, effectively concentrating them and removing interfering matrix components.

Derivatization for GC-MS Analysis

Bisphenol C is a polar and relatively non-volatile compound, making it unsuitable for direct GC-MS analysis.[\[13\]](#) A derivatization step is required to increase its volatility and thermal stability. Silylation is a common approach.

Principle: The hydroxyl groups of BPC are reacted with a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), to replace the acidic protons with non-polar trimethylsilyl (TMS) groups.[\[13\]](#)[\[14\]](#) This conversion into a less polar, more volatile derivative allows for efficient separation and detection by GC-MS.

Analytical Workflow: SPE followed by GC-MS

[Click to download full resolution via product page](#)

Caption: Standard analytical workflow for **Bisphenol C** in environmental water samples.

Performance of Analytical Methods

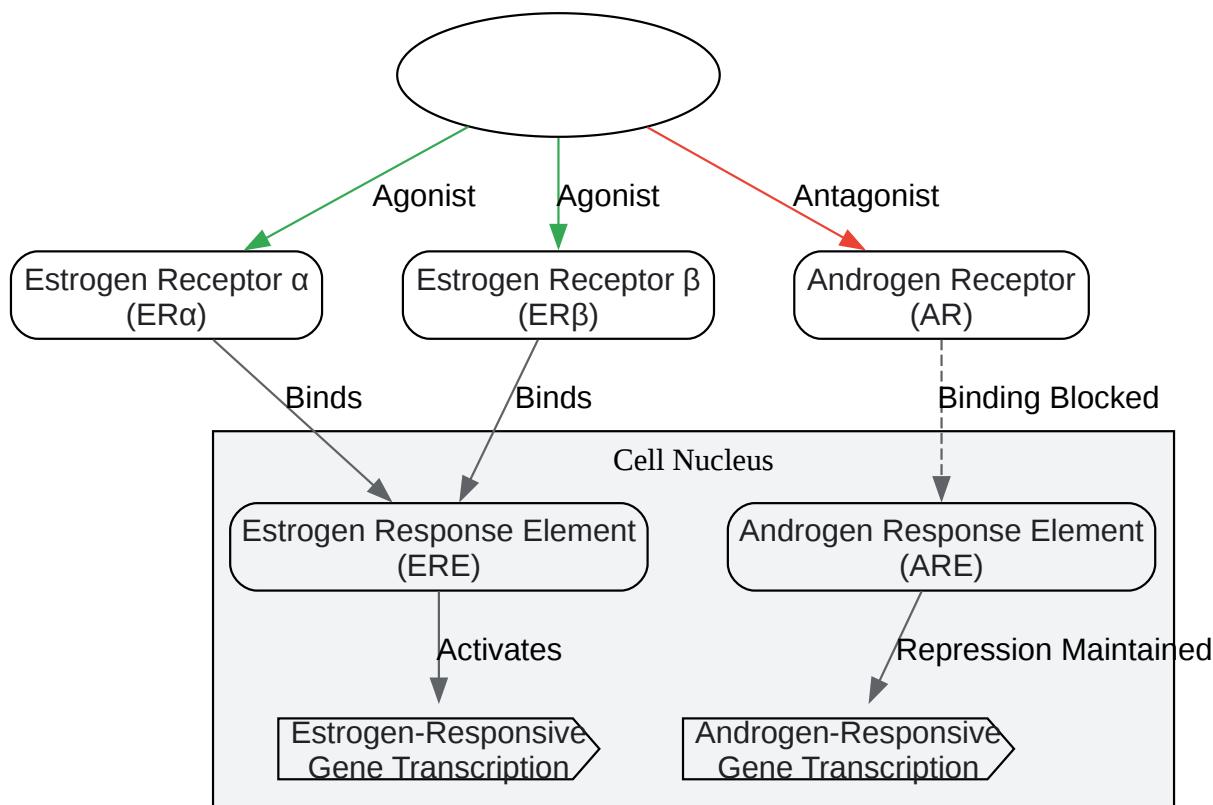
The selection of an analytical method depends on the required sensitivity and the complexity of the sample matrix.

Parameter	Method	Typical Value	Source(s)
Limit of Detection (LOD)	SPE-GC-MS(SIM)	1-50 ng/L	[11][15]
Recovery	SPE-GC-MS(SIM)	87-133%	[11][15]
Linearity (R^2)	SPE-GC-MS(SIM)	>0.99	[13]

Section 4: Endocrine Activity and Mechanism of Action

The primary concern surrounding bisphenols is their activity as endocrine-disrupting chemicals (EDCs).[2][16] BPC is a potent EDC that interacts with estrogen receptors (ERs). Studies have shown that BPC and other analogs can induce activity mediated by Estrogen Receptor Alpha (ER α) and/or Estrogen Receptor Beta (ER β).[17]

While some literature focusing on chlorinated BPC analogs describes a potent bifunctional activity (ER α agonist and ER β antagonist), studies characterizing the specific compound CAS 79-97-0 have demonstrated that it induces both ER α and ER β -mediated activity and also acts as an androgen receptor (AR) antagonist.[1][17] This dual receptor interaction profile suggests a complex mechanism of action that differs from that of 17 β -estradiol.[4]


Comparative Estrogenic Potency: BPC vs. BPA

Emerging research indicates that certain bisphenol analogs can exhibit significantly different potencies compared to BPA. For instance, in one study comparing 22 bisphenol-like chemicals, BPC was shown to induce estrogenic activity.[17] The binding affinity of a bisphenol to ERs is a key determinant of its biological effect. While specific IC50 values for BPC (CAS 79-97-0) are less commonly reported than for BPA or BPAF, its classification as an active estrogenic compound places it in a category of high concern.[17][18]

Signaling Pathway Interaction

The endocrine-disrupting effects of bisphenols are mediated through their binding to nuclear receptors, which then modulate gene transcription. BPC's interaction with both ER α and ER β ,

as well as the AR, can lead to a cascade of downstream effects, interfering with normal hormonal signaling.[17][19]

[Click to download full resolution via product page](#)

Caption: BPC's multi-receptor interaction leading to endocrine disruption.

Section 5: Industrial Applications

The physical properties of **Bisphenol C** make it a valuable monomer in polymer chemistry, similar to other bisphenols.

- **Polymer Production:** It is used in the manufacture of polycarbonate plastics and epoxy resins, contributing to their strength, clarity, and thermal stability.[3][4]

- Thermosensitive Materials: BPC serves as a color-developer in the production of thermosensitive recording materials, such as thermal paper used for receipts.[4][16]
- Flame Retardants: It has also been identified for use as a flame retardant.[20]

Section 6: Toxicology and Safety Considerations

As a member of the **bisphenol** class, BPC carries health and safety warnings that researchers must heed.

- Hazard Classification: It is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[5][21]
- Handling Precautions: Safe handling requires a well-ventilated environment, use of personal protective equipment (gloves, safety glasses), and avoidance of dust formation.[21]
- Endocrine Disruption: The most significant toxicological concern is its proven activity as an endocrine disruptor, with potential effects on reproductive health and development.[16][17] Exposure can occur through ingestion, inhalation, or dermal contact with products containing BPC.[22][23]
- Environmental Fate: Bisphenols are considered environmental contaminants.[24] While they can be biodegraded in water and soil, their continuous release from manufactured products leads to persistent environmental exposure.[25][26] The half-life of similar bisphenols in water can range from a few days to several weeks, depending on conditions.[24][27]

Conclusion

Bisphenol C (CAS 79-97-0) is more than just another analog of BPA. Its distinct chemical structure, arising from the use of o-cresol in its synthesis, leads to a unique profile of endocrine activity, characterized by interactions with multiple hormone receptors. For scientists in toxicology, environmental science, and materials research, a precise understanding of BPC's properties is essential. The robust analytical methods available for its detection allow for accurate monitoring, while ongoing research into its biological mechanisms continues to illuminate the complex ways in which bisphenols can impact physiological systems. This guide provides the foundational knowledge necessary to engage with this compound safely and effectively in a research context.

References

- National Center for Biotechnology Information. PubChem Compound Summary for CID 6620, **Bisphenol C**.
- Liu, X., Suyama, K., Nose, T., Shimohigashi, M., & Shimohigashi, Y. (2021). Bisphenol-C is the strongest bifunctional ER α -agonist and ER β -antagonist due to magnified halogen bonding. *PLoS ONE*, 16(2), e0246583.
- Rashid, A., et al. (2016). Synthesis, Characterization, and Pathogenic Activities of Bisphenol-C Derivatives. *ResearchGate*.
- Cheméo. **Bisphenol C** (CAS 79-97-0) - Chemical & Physical Properties.
- Lanhai Industry. **Bisphenol C** CAS 79-97-0.
- Riu, A., Grimaldi, M., le Maire, A., et al. (2019). Characterization of Estrogenic and Androgenic Activities for Bisphenol A-like Chemicals (BPs): In Vitro Estrogen and Androgen Receptors Transcriptional Activation, Gene Regulation, and Binding Profiles. *Toxicological Sciences*, 172(1), 10-23.
- Royal Society of Chemistry. (2023). Highly efficient synthesis of sustainable bisphenols from hydroxycinnamic acids. RSC Publishing.
- MDPI. (2021). Polyphenols Regulate the Activity of Endocrine-Disrupting Chemicals, Having Both Positive and Negative Effects. MDPI.
- Google Patents. EP1572611B1 - Process for the synthesis of bisphenol.
- ResearchGate. Application of BPA and alternative materials.
- Wikipedia. Bisphenol A.
- Toxic-Free Future. Get the Facts: Bisphenols.
- National Institutes of Health. (2020). The quantification of bisphenols and their analogues in wastewaters and surface water by an improved solid-phase extraction gas chromatography/mass spectrometry method. *PubMed Central*.
- National Institutes of Health. (2020). Bisphenols as a Legacy Pollutant, and Their Effects on Organ Vulnerability. *PubMed Central*.
- Wikipedia. Bisphenol.
- National Institutes of Health. (2023). Bisphenols—A Threat to the Natural Environment. *PubMed Central*.
- Semantic Scholar. An Overview of Analytical Methods for Bisphenol A.
- National Institutes of Health. (2023). Toxicological evaluation of bisphenol analogues: preventive measures and therapeutic interventions. *PubMed Central*.
- ResearchGate. (2022). Sample extraction techniques and high-performance liquid chromatographic methods for the analysis of bisphenols.
- National Institutes of Health. (2015). Examining BPA's Mechanisms of Action: The Role of c-Myc. *PubMed Central*.

- KEGG. KEGG PATHWAY Database.
- National Institutes of Health. (2015). Molecular Mechanisms of Action of BPA. PubMed Central.
- Green Science Policy Institute. Bisphenols & Phthalates.
- Staples, C. A., Dorn, P. B., Klecka, G. M., O'Block, S. T., & Harris, L. R. (1998). A review of the environmental fate, effects, and exposures of bisphenol A. *Chemosphere*, 36(10), 2149-2173.
- Royal Society of Chemistry. (2023). Toxicological evaluation of bisphenol analogues: preventive measures and therapeutic interventions. RSC Publishing.
- MDPI. (2009). Biodegradation of Bisphenol A, Bisphenol F and Bisphenol S in Seawater. MDPI.
- MDPI. (2023). A Review of the Literature on the Endocrine Disruptor Activity Testing of Bisphenols in *Caenorhabditis elegans*. MDPI.
- Science Publications. The Effect of Bisphenol A Polyether Polyols on the Synthesis of Hydrophilic Epoxy Resins.
- National Institutes of Health. (2022). Synthesis and Characterization of Polymeric Blends Containing Polysulfone Based on Cyclic Bisphenol. PubMed Central.
- Atlantis Press. Environmental Fate, Analysis Method and Treatment Technology of Bisphenol A: A Review.
- ResearchGate. A Multimedia Assessment of the Environmental Fate of Bisphenol A.
- National Institutes of Health. (2023). Research Progress of Methods for Degradation of Bisphenol A. PubMed Central.
- ResearchGate. New Catalysts for Bisphenol A Polycarbonate Melt Polymerisation, 2. Polymer Synthesis and Characterisation.
- Royal Society of Chemistry. (2017). Sustainable synthesis and characterization of a bisphenol A-free polycarbonate from a six-membered dicyclic carbonate. *Polymer Chemistry*.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Bisphenol-C is the strongest bifunctional ER α -agonist and ER β -antagonist due to magnified halogen bonding - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bisphenols as a Legacy Pollutant, and Their Effects on Organ Vulnerability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CAS 79-97-0: Bisphenol C | CymitQuimica [cymitquimica.com]
- 4. Bisphenol C | C17H20O2 | CID 6620 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. accustandard.com [accustandard.com]
- 6. Bisphenol C (CAS 79-97-0) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 7. researchgate.net [researchgate.net]
- 8. EP1572611B1 - Process for the synthesis of bisphenol - Google Patents [patents.google.com]
- 9. Bisphenol C synthesis - chemicalbook [chemicalbook.com]
- 10. Bisphenol A - Wikipedia [en.wikipedia.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. The quantification of bisphenols and their analogues in wastewaters and surface water by an improved solid-phase extraction gas chromatography/mass spectrometry method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. toxicfreefuture.org [toxicfreefuture.org]
- 17. Characterization of Estrogenic and Androgenic Activities for Bisphenol A-like Chemicals (BPs): In Vitro Estrogen and Androgen Receptors Transcriptional Activation, Gene Regulation, and Binding Profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Molecular Mechanisms of Action of BPA - PMC [pmc.ncbi.nlm.nih.gov]
- 20. lanhaiindustry.com [lanhaiindustry.com]
- 21. chemicalbook.com [chemicalbook.com]
- 22. Bisphenol - Wikipedia [en.wikipedia.org]
- 23. greensciencepolicy.org [greensciencepolicy.org]
- 24. A review of the environmental fate, effects, and exposures of bisphenol A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Bisphenols—A Threat to the Natural Environment - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]
- 27. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Introduction: Delineating Bisphenol C]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b080822#bisphenol-c-cas-number-79-97-0\]](https://www.benchchem.com/product/b080822#bisphenol-c-cas-number-79-97-0)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com